2-[(3-methylphenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-[(3-methylphenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a piperidine ring, a phenyl group, and a pyridazinone core
Mechanism of Action
Target of Action
TCMDC-125526, also known as “2-[(3-methylphenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one” or “2-(3-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone”, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
The compound interacts with PfCLK3 through a co-crystal structure . This interaction facilitates the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome is targeted to improve the selectivity of hit molecules .
Biochemical Pathways
The affected biochemical pathway involves the phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes . This suggests that inhibitors of PfCLK3 might have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .
Result of Action
The compound displays low nanomolar potency and covalent inhibition in both recombinant protein and P. falciparum killing assays . Its efficacy in parasites is maintained even when it is washed out 6 hours after exposure . It shows significantly improved kinase selectivity relative to other compounds, and cell viability experiments in HepG2 cultures also demonstrated an over 500-fold selectivity index relative to P. falciparum parasites .
Biochemical Analysis
Biochemical Properties
TCMDC-125526 interacts with various enzymes and proteins in biochemical reactions. It has been identified as a potential inhibitor of the Plasmodium falciparum enzyme PfCLK3 . The nature of these interactions is likely to involve binding to the active site of the enzyme, inhibiting its function and thus disrupting the life cycle of the malaria parasite .
Cellular Effects
The effects of TCMDC-125526 on various types of cells and cellular processes are primarily related to its potential role as an antimalarial agent. By inhibiting the PfCLK3 enzyme, TCMDC-125526 could disrupt the life cycle of the malaria parasite within host cells . This could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of TCMDC-125526 involves its interaction with the PfCLK3 enzyme. It is believed to bind to the active site of this enzyme, inhibiting its function . This could lead to changes in gene expression and disrupt the life cycle of the malaria parasite.
Temporal Effects in Laboratory Settings
It is known that the compound has potential as an antimalarial agent, and its effects on the PfCLK3 enzyme could disrupt the life cycle of the malaria parasite .
Dosage Effects in Animal Models
The effects of TCMDC-125526 at different dosages in animal models have not been extensively studied. Given its potential as an antimalarial agent, it is likely that its effects would vary with dosage, with higher doses potentially leading to greater disruption of the malaria parasite’s life cycle .
Metabolic Pathways
Its interaction with the PfCLK3 enzyme suggests that it may be involved in the metabolic pathways of the malaria parasite .
Transport and Distribution
Given its potential role as an antimalarial agent, it is likely that it is transported to and concentrated in areas of the cell where the PfCLK3 enzyme is active .
Subcellular Localization
Given its interaction with the PfCLK3 enzyme, it is likely that it is localized to the same areas of the cell where this enzyme is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylphenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method involves the initial formation of the pyridazinone core, followed by the introduction of the piperidine and phenyl groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methylphenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[(3-methylphenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.
Biology: It can be used as a probe to study biological processes, such as enzyme interactions and cellular signaling pathways.
Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: Its unique properties may find applications in the development of new materials, such as polymers or coatings, with enhanced performance characteristics.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and pyridazinone-based molecules. Examples include:
- 2-[(3-methylphenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one
- 2-[(4-methylphenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one
- 2-[(3-methylphenyl)methyl]-6-phenyl-5-(morpholin-1-yl)-2,3-dihydropyridazin-3-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(3-methylphenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-18-9-8-10-19(15-18)17-26-22(27)16-21(25-13-6-3-7-14-25)23(24-26)20-11-4-2-5-12-20/h2,4-5,8-12,15-16H,3,6-7,13-14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCORYRHMZIXGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C=C(C(=N2)C3=CC=CC=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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